molecular formula C16H15BrN2O3 B3913077 (1Z)-N'-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide CAS No. 6102-69-8

(1Z)-N'-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide

Cat. No.: B3913077
CAS No.: 6102-69-8
M. Wt: 363.21 g/mol
InChI Key: KMWSECVVELLZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes a bromophenyl group, a methoxyphenyl group, and an ethanimidamide moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide typically involves multiple steps, starting with the preparation of the bromophenyl and methoxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include bromine, methoxybenzene, and ethanimidamide. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of (1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide can be scaled up using continuous flow reactors and automated synthesis systems. These methods ensure consistent product quality and higher yields. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

(1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in dye production, this compound has broader applications in chemistry, biology, and medicine. Its structure allows for diverse chemical modifications, making it a versatile tool in scientific research.

Properties

IUPAC Name

[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-21-14-9-5-2-6-11(14)10-15(18)19-22-16(20)12-7-3-4-8-13(12)17/h2-9H,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWSECVVELLZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=NOC(=O)C2=CC=CC=C2Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C/C(=N/OC(=O)C2=CC=CC=C2Br)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90417486
Record name STK072088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6102-69-8
Record name STK072088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z)-N'-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide
Reactant of Route 2
(1Z)-N'-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide
Reactant of Route 3
(1Z)-N'-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide
Reactant of Route 4
Reactant of Route 4
(1Z)-N'-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide
Reactant of Route 5
Reactant of Route 5
(1Z)-N'-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide
Reactant of Route 6
Reactant of Route 6
(1Z)-N'-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.